molecular formula C12H16N2O3S B14900734 N-tert-butyl-4-(methylsulfanyl)-3-nitrobenzamide

N-tert-butyl-4-(methylsulfanyl)-3-nitrobenzamide

Cat. No.: B14900734
M. Wt: 268.33 g/mol
InChI Key: HGIQEMAMLKPMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide is an organic compound with a complex structure that includes a tert-butyl group, a methylthio group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of a tert-butyl benzene derivative, followed by the introduction of the methylthio group through a substitution reaction. The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Strong acids or bases can facilitate substitution reactions involving the tert-butyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylthio group can also participate in redox reactions, potentially affecting cellular processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • n-(Tert-butyl)-4-(methylthio)-3-nitrobenzoic acid
  • n-(Tert-butyl)-4-(methylthio)-3-nitroaniline
  • n-(Tert-butyl)-4-(methylthio)-3-nitrophenol

Uniqueness

n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric protection, while the nitro and methylthio groups offer sites for various chemical transformations.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

N-tert-butyl-4-methylsulfanyl-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3S/c1-12(2,3)13-11(15)8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15)

InChI Key

HGIQEMAMLKPMEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.